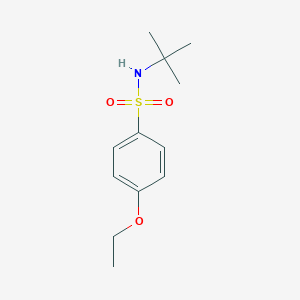![molecular formula C15H13ClN2O2S B351843 1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole CAS No. 398996-59-3](/img/structure/B351843.png)
1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a sulfonyl group attached to a chloronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Chloronaphthalene Attachment: The final step involves the coupling of the sulfonylated pyrazole with 4-chloronaphthalene, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The chloronaphthalene moiety can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with the target’s active site.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromonaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 1-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 1-[(4-methylnaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Uniqueness
1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chloronaphthalene moiety can enhance the compound’s lipophilicity and ability to penetrate biological membranes, potentially increasing its efficacy in medicinal applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-9-11(2)18(17-10)21(19,20)15-8-7-14(16)12-5-3-4-6-13(12)15/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODSHFBBIWSWJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B351760.png)
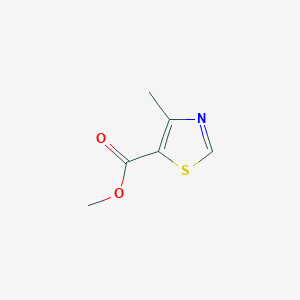
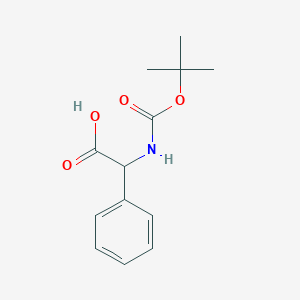
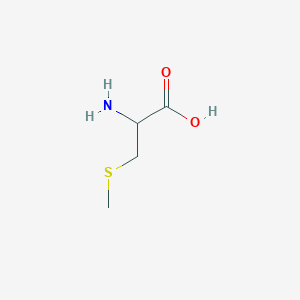
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)
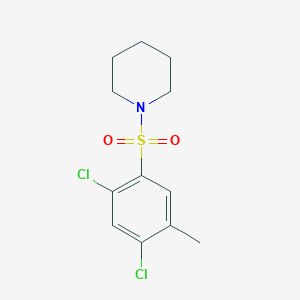

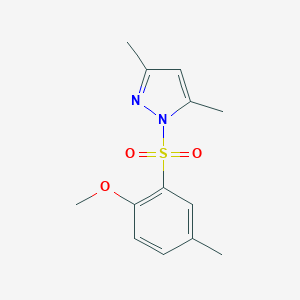
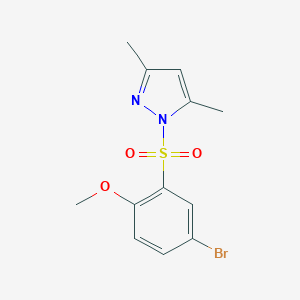
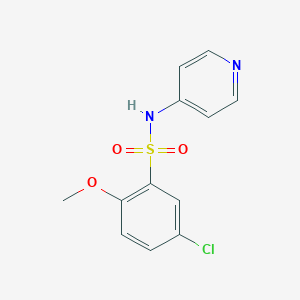
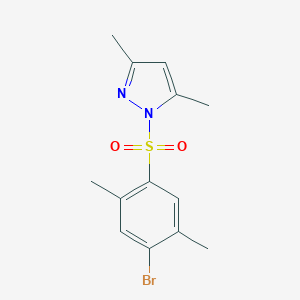
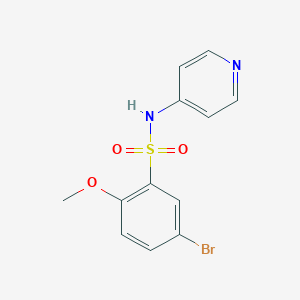
![1-[(2-methoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351854.png)
